2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N~1~-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
Description
2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N~1~-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring multiple functional groups, including bromophenoxy, benzoyl, ethoxyphenyl, and hydrazinecarbothioamide
Properties
IUPAC Name |
1-[[3-[(3-bromophenoxy)methyl]benzoyl]amino]-3-(4-ethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O3S/c1-2-29-20-11-9-19(10-12-20)25-23(31)27-26-22(28)17-6-3-5-16(13-17)15-30-21-8-4-7-18(24)14-21/h3-14H,2,15H2,1H3,(H,26,28)(H2,25,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWLAXBAFCDHBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC(=C2)COC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N~1~-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N~1~-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Addition: The hydrazinecarbothioamide group can participate in nucleophilic addition reactions with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a catalyst such as FeBr3 can be used for bromination reactions.
Friedel–Crafts Alkylation: This reaction involves the use of alkyl halides and a Lewis acid catalyst such as AlCl3.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted aromatic compounds, while nucleophilic addition can produce hydrazones.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Materials Science: It can be utilized in the development of advanced materials with specific properties, such as polymers and nanomaterials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N~1~-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. For example, in electrophilic aromatic substitution, the compound forms a sigma complex with the electrophile, followed by deprotonation to yield the substituted product . The hydrazinecarbothioamide group can also form stable hydrazones through nucleophilic addition to carbonyl compounds .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde
- 2-(3-BROMOPHENOXY)-N-(4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL)ACETAMIDE
Uniqueness
2-{3-[(3-BROMOPHENOXY)METHYL]BENZOYL}-N~1~-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
